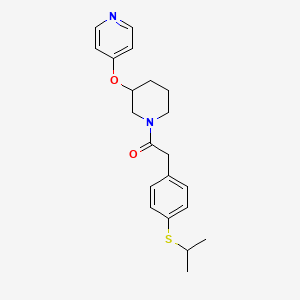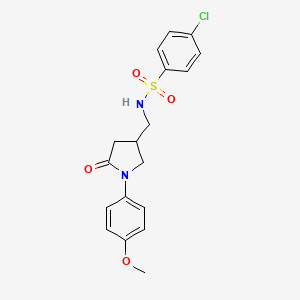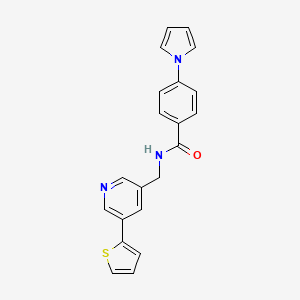![molecular formula C15H16N2O4 B2837668 4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid CAS No. 1057946-03-8](/img/structure/B2837668.png)
4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a methoxypropan-2-ylamino group, and a benzoic acid moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
Similar compounds have been found to targetDNA gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA .
Mode of Action
For instance, benzoic acid derivatives have been known to inhibit the activity of their target enzymes, leading to changes in cellular processes .
Biochemical Pathways
Given its potential target, it could be involved in the regulation of dna supercoiling, which is crucial for various dna metabolic processes, including replication, transcription, and recombination .
Pharmacokinetics
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of the compound.
Result of Action
Based on its potential target, it could potentially interfere with dna replication and transcription, leading to the inhibition of bacterial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable benzoic acid derivative with a cyanoacetate ester, followed by the introduction of the methoxypropan-2-ylamino group through nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxypropan-2-ylamino group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with varying biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminobenzoic acid: Shares the benzoic acid moiety but lacks the cyano and methoxypropan-2-ylamino groups.
4-cyanobenzoic acid: Contains the cyano group but does not have the methoxypropan-2-ylamino group.
4-methoxybenzoic acid: Features the methoxy group but lacks the cyano and methoxypropan-2-ylamino groups.
Uniqueness
4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(9-21-2)17-14(18)13(8-16)7-11-3-5-12(6-4-11)15(19)20/h3-7,10H,9H2,1-2H3,(H,17,18)(H,19,20)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLBXHWYYXREV-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC=C(C=C1)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C(=C\C1=CC=C(C=C1)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]acetamide](/img/structure/B2837586.png)
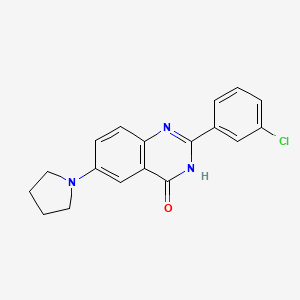
![2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2837592.png)
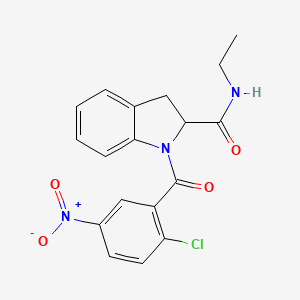
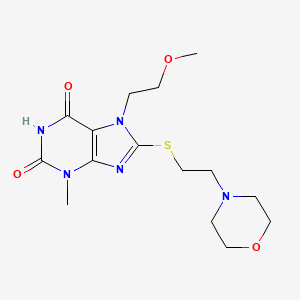
![ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B2837597.png)
![Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2837598.png)
![1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2837600.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/new.no-structure.jpg)
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)
